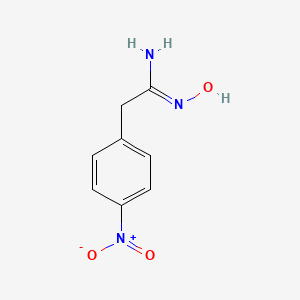

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide

Vue d'ensemble

Description

The compound "N'-hydroxy-2-(4-nitrophenyl)ethanimidamide" is not directly mentioned in the provided papers. However, the papers discuss various nitrophenyl compounds and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. For instance, the synthesis and biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents are discussed, indicating the potential for broad-spectrum activity against various microorganisms .

Synthesis Analysis

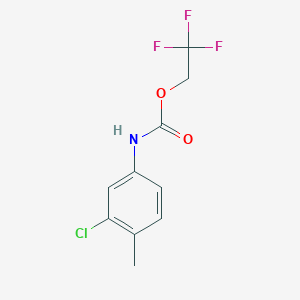

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through nitration, acylation, or amidation reactions. For example, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is described, which involves a Lossen rearrangement and can be performed without racemization under mild conditions . Similarly, polymers containing N-(4-hydroxy-3-nitrophenyl)succinimide structures were synthesized through copolymerization and subsequent chemical modifications .

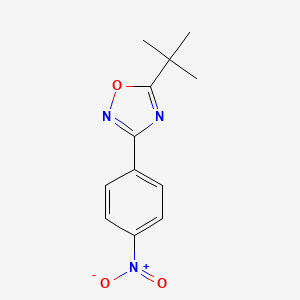

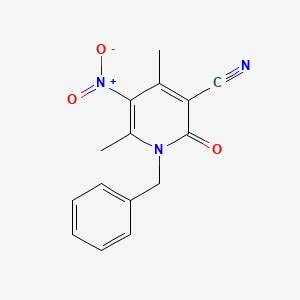

Molecular Structure Analysis

The molecular and crystal structures of nitrophenyl compounds are characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a nitro and 2-hydroxyphenyl functionalized pyrimidinone was determined, revealing a monoclinic crystal class with specific cell parameters . Another study reported the crystal structure of benzimidazolium salts with 2-(4-nitrophenyl)ethyl substitution, providing insights into the molecular stacking and hydrogen bonding motifs .

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl compounds can be diverse, depending on the functional groups present. For example, 4-nitrophenylglyoxal reacts with N-hydroxyurea to form diastereomers of a trihydroxy imidazolidinone compound . The presence of nitro groups can also influence the reactivity towards nucleophilic substitution reactions, as seen in the synthesis of benzimidazolium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds are influenced by their molecular structure. The presence of nitro groups can contribute to the electron-withdrawing effects, affecting the acidity of adjacent hydroxyl groups. The polymers containing nitrophenyl groups exhibit specific thermal properties, such as glass transition temperatures, which are affected by the presence of hydroxy side groups . Charge density analysis of a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, reveals details of intra- and intermolecular bonding features, including pi-delocalization .

Applications De Recherche Scientifique

Synthesis and Formation of Vic-Dioxime Complexes

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide is used in the synthesis of new vic-dioxime complexes. These ligands form mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II). The complexes exhibit varied structural properties and have been characterized using techniques like IR, NMR, UV-Visible spectroscopy, and thermogravimetric analyses (Canpolat & Kaya, 2005).

Nitro Group Nucleophilic Substitution

This compound plays a role in nitro group nucleophilic substitution, which is significant in staining cells in hypoxia and in photodynamic therapy. The kinetics of this substitution process involving nitroaromatics like 4-nitro-N-n-butyl-1,8-naphthalimide have been studied, highlighting the impact of micellar catalysis in these reactions (Triboni et al., 2003).

Antibacterial Activity of Thiosemicarbazones

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide-related compounds, such as thiosemicarbazones, have been synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. This research contributes to the development of new antibacterial agents (Parekh & Desai, 2006).

Immunological Studies

In immunological research, derivatives of nitrophenyl compounds are used to study T cell responses and the regulation of immune suppression. This research provides insights into the cellular mechanisms underlying immune responses (Weinberger et al., 1980).

High-Yield Photoreagents for Protein Crosslinking

Compounds related to N'-hydroxy-2-(4-nitrophenyl)ethanimidamide, specifically 4-nitrophenyl ethers, have been explored as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents are stable under biological conditions but become highly reactive upon irradiation, making them useful in biochemical studies (Jelenc et al., 1978).

Synthesis and Characterization of Diorganotin(IV) Complexes

Research on N'-hydroxy-2-(4-nitrophenyl)ethanimidamide includes the synthesis and characterization of diorganotin(IV) complexes. These complexes are notable for their potential applications in materials science and coordination chemistry (Çelebier et al., 2007).

Spectrophotometric Determination of Arylsulphatase Activity

Nitrophenyl derivatives are used in the spectrophotometric determination of arylsulphatase activity, an important enzyme in various biological processes. This methodology enhances the understanding and analysis of enzyme activities in biochemical research (Jeffrey & Roy, 1977).

Safety And Hazards

Propriétés

IUPAC Name |

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZQCCJPIUSSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962355 | |

| Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-(4-nitrophenyl)ethanimidamide | |

CAS RN |

42191-47-9 | |

| Record name | NSC209072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy(4-nitrophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

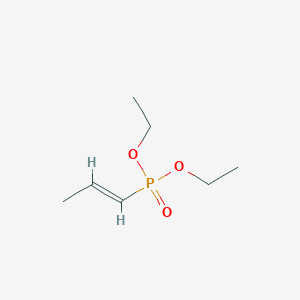

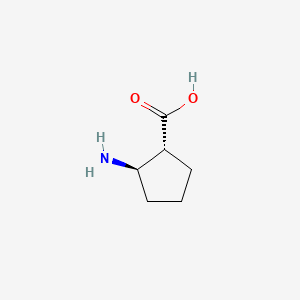

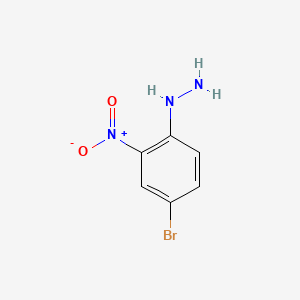

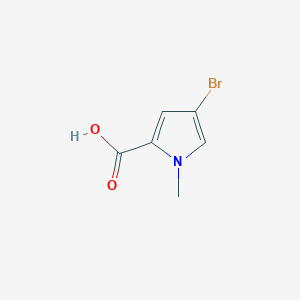

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)